Anthrose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

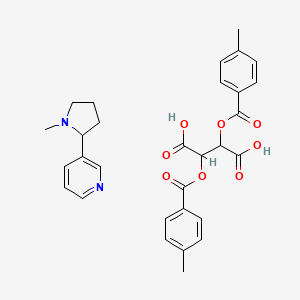

Anthrose is a type of sugar that is naturally found in many foods and is considered to be one of the most important sources of energy for the human body. It is a monosaccharide and is composed of three carbon atoms, five hydrogen atoms, and one oxygen atom. This compound is a naturally occurring sugar and is a major component of many of the carbohydrates and starches found in fruits, vegetables, and grains. This compound is also found in dairy products, honey, and molasses. It is a major source of energy for the human body and plays an important role in metabolism and energy production.

Aplicaciones Científicas De Investigación

Anthrose is a critical part of the antigenic determinants in Bacillus anthracis, the causative agent of anthrax. A novel synthetic route for this compound-containing antigens, starting from D(+)-fucose, has been developed. This method employs intermediates with cyclic sulfite or sulfate functions, serving as protecting and leaving groups (Milhomme et al., 2011).

This compound's presence and absence in different Bacillus anthracis strains have been studied for its potential as a target for immunotherapy and specific detection of the bacterium. Notably, West African strains of B. anthracis have been identified that lack this compound, possibly representing vaccine escape mutants. These strains carry genes for this compound expression but are unable to produce it due to mutations (Zincke et al., 2020).

Structural and functional analyses of AntD from B. cereus have been conducted. AntD is crucial in this compound biosynthesis, catalyzing the acylation of dTDP-4-amino-4,6-dideoxyglucose. This research aids in understanding the biosynthetic process of d-anthrose (Kubiak & Holden, 2012).

This compound's role in the immune response has been explored. A study synthesized a derivative of this compound, which induced a specific immune response in rabbits. This suggests the potential of this compound in developing detection methods or vaccines for anthrax (Dhénin et al., 2008).

The biosynthesis of this compound in Bacillus anthracis has been detailed, with six contiguous genes identified as crucial for its production. Understanding this biosynthetic pathway offers insights into this compound's role in the bacterium's physiology and potential applications in detection and vaccine development (Dong et al., 2008).

Mecanismo De Acción

Target of Action

Anthrose is a unique monosaccharide found in Bacillus anthracis, a spore-forming gram-positive bacterium that causes anthrax . The primary target of this compound is the external surface of the exosporium of B. anthracis, which is coated with glycosylated proteins . The sugar additions on these proteins are capped with this compound .

Mode of Action

This compound interacts with its targets by attaching to the glycosylated proteins on the exosporium of B. anthracis . This interaction results in changes in the physiology and pathogenesis of B. anthracis. For instance, the loss of this compound has been observed to delay spore germination and enhance sporulation .

Biochemical Pathways

The biochemical pathway for this compound biosynthesis involves an antABCD operon encoding four putative this compound biosynthetic enzymes . Mutations in this operon can lead to this compound deficiency . For example, large chromosomal deletions within the this compound biosynthetic operon have been identified in B. anthracis strains from Chile and Poland .

Pharmacokinetics

The pharmacokinetics of this compound in the context of B. anthracisIt’s known that this compound-deficient strains ofB. anthracis show altered behavior in terms of germination, sporulation, and interaction with the host immune system .

Result of Action

The presence or absence of this compound has significant effects on the action of B. anthracis. Spores without this compound are phagocytized at higher rates than spores with this compound, indicating that this compound may serve an antiphagocytic function on the spore surface . Furthermore, this compound-deficient bacteria were found to be more abundant in the spleen following infection, indicating enhanced dissemination .

Action Environment

The action of this compound and its effects can be influenced by environmental factors. For instance, this compound-deficient strains of B. anthracis are no longer restricted to West Africa, suggesting that different environmental conditions may affect the prevalence of these strains . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Anthrose plays a significant role in the biochemical reactions of Bacillus anthracis. It interacts with various enzymes, proteins, and other biomolecules. The West African Group (WAG) B. anthracis have mutations rendering them this compound deficient .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, loss of this compound delayed spore germination and enhanced sporulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound show noticeable changes in laboratory settings. It has been observed that spores without this compound were phagocytized at higher rates than spores with this compound, indicating that this compound may serve an antiphagocytic function on the spore surface .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the this compound mutant had half the LD 50 and decreased time to death (TTD) of wild type and complement B. anthracis Sterne in the A/J mouse model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

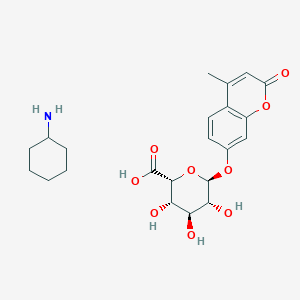

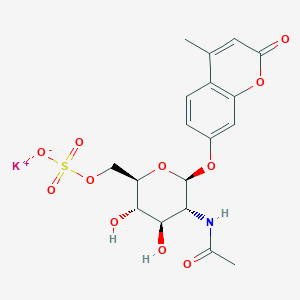

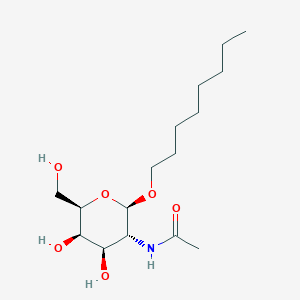

N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOSQKWOPXPGQY-WVTGURRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.